molecular formula C16H22 B1598157 1-Ethynyl-4-octylbenzene CAS No. 79887-13-1

1-Ethynyl-4-octylbenzene

Cat. No. B1598157
CAS RN: 79887-13-1
M. Wt: 214.35 g/mol
InChI Key: FPSPMWQTTQJAGI-UHFFFAOYSA-N
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Description

1-Ethynyl-4-octylbenzene is a chemical compound with the molecular formula C16H22 . It is used in the manufacture of chemical compounds and is typically handled under the supervision of a technically qualified individual .


Synthesis Analysis

The synthesis of benzene derivatives like 1-Ethynyl-4-octylbenzene typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-4-octylbenzene is represented by the formula C16H22 . This indicates that the molecule is composed of 16 carbon atoms and 22 hydrogen atoms .


Chemical Reactions Analysis

Benzene derivatives like 1-Ethynyl-4-octylbenzene can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring .


Physical And Chemical Properties Analysis

1-Ethynyl-4-octylbenzene has a molecular weight of 214.34600 and a density of 0.89g/cm3 . Its boiling point is 299ºC at 760 mmHg .

Scientific Research Applications

Catalytic Applications

1-Ethynyl-4-octylbenzene has been explored in various catalytic processes. For instance, its use in molybdenum-mediated cyclocarbonylation reactions has been studied, where it facilitates the transformation of 1-ethynyl-2-allenylbenzenes to 1H-cyclopenta[a]inden-2-ones. This process demonstrates high efficiency, with yields reaching up to 87-93% (Datta & Liu, 2005).

Polymerization and Material Science

In the field of material science, 1-Ethynyl-4-octylbenzene has shown potential in the synthesis of polymers. For example, it has been utilized in the synthesis of poly(1-ethynyl-4-phenoxybenzene), a polyacetylene derivative. This polymer exhibits unique electro-optical and electrochemical properties, making it a candidate for various applications in materials science (Gal et al., 2017).

Crystal Engineering

The compound has also found use in crystal engineering. Studies have been conducted on the crystal structures of several para-substituted ethynylbenzene derivatives, including 1-ethynyl-4-octylbenzene. These studies are significant for understanding the molecular packing and hydrogen bonding in these compounds, which are crucial for designing materials with specific properties (Dai et al., 2004).

Organic Synthesis

In organic synthesis, 1-Ethynyl-4-octylbenzene has been employed as a building block for various chemical compounds. For instance, its application in the synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water demonstrates its versatility in facilitating complex organic reactions (Hassaneen et al., 2015).

Photochemical Studies

Furthermore, 1-Ethynyl-4-octylbenzene has been used in photochemical studies, such as femtosecond photoelectron diffraction on laser-aligned molecules. This research provides insights into the molecular structure of gas-phase molecules and has implications for understanding photochemical reactions with high temporal and spatial resolution (Boll et al., 2013).

Safety And Hazards

1-Ethynyl-4-octylbenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye protection .

Future Directions

As for future directions, it’s important to note that 1-Ethynyl-4-octylbenzene is primarily used for research and development purposes. Therefore, its future applications will likely continue to be in the field of chemical research and development .

properties

IUPAC Name

1-ethynyl-4-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h2,11-14H,3,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSPMWQTTQJAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379399
Record name 1-ethynyl-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-octylbenzene

CAS RN

79887-13-1
Record name 1-Ethynyl-4-octylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79887-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethynyl-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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